molecular formula C20H17ClN4 B8497352 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl]phenyl]- CAS No. 857531-38-5

1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethyl]phenyl]-

Cat. No. B8497352
M. Wt: 348.8 g/mol
InChI Key: YPAHULZLTKIWQR-UHFFFAOYSA-N
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Patent
US08541461B2

Procedure details

By following the procedures described in Examples 42A through to 42C but substituting methylamine for imidazole, the title compound was obtained. LC/MS: (PS-B3) Rt 2.73 [M+H]+ 349. 1H NMR (d6-DMSO) δ 4.60 (1H, t), 4.95 (2H, d), 7.32 (2H, d), 7.42 (4H, s), 7.53-7.60 (3H, m), 7.70 (1H, s), 8.05 (2H, s), 9.0 (1H, s).
Name
42C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12]2[CH:17]=[CH:16][C:15]([C:18]3[CH:19]=[N:20][NH:21][CH:22]=3)=[CH:14][CH:13]=2)[CH2:9][NH:10][CH3:11])=[CH:4][CH:3]=1.[NH:23]1[CH:27]=[CH:26]N=C1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:12]2[CH:17]=[CH:16][C:15]([C:18]3[CH:22]=[N:21][NH:20][CH:19]=3)=[CH:14][CH:13]=2)[CH2:9][N:10]2[CH:26]=[CH:27][N:23]=[CH:11]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
42C
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CNC)C1=CC=C(C=C1)C=1C=NNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CN1C=NC=C1)C1=CC=C(C=C1)C=1C=NNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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